molecular formula C10H13NO3 B14290981 Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate CAS No. 112381-07-4

Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14290981
CAS No.: 112381-07-4
M. Wt: 195.21 g/mol
InChI Key: BCGJEZGUHHJKPJ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like acetyl, methyl, and ethyl ester makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization to form the pyrrole ring. One common method involves the reaction of ethyl acetoacetate with an appropriate aldehyde and ammonia or an amine under acidic or basic conditions to form the pyrrole ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs.

    Biology: The compound is used in studying biological pathways and enzyme interactions due to its structural similarity to certain biomolecules.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the acetyl group can participate in acetylation reactions, affecting protein function and gene expression. The pyrrole ring’s aromatic nature also enables it to interact with nucleic acids and other aromatic compounds, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the acetyl group.

    Methyl 1-acetyl-1H-pyrrole-3-carboxylate: Similar but with a methyl ester instead of an ethyl ester.

    4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester: Similar but with additional methyl groups on the pyrrole ring.

Uniqueness

Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and ethyl ester groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

112381-07-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-11-9(6(8)2)7(3)12/h5,11H,4H2,1-3H3

InChI Key

BCGJEZGUHHJKPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1C)C(=O)C

Origin of Product

United States

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